VUF 11222

Description

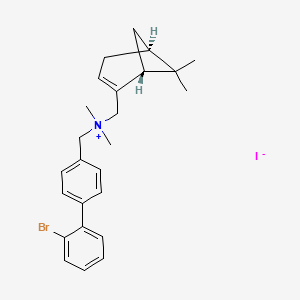

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

[4-(2-bromophenyl)phenyl]methyl-[[(1R,5S)-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methyl]-dimethylazanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31BrN.HI/c1-25(2)21-14-13-20(23(25)15-21)17-27(3,4)16-18-9-11-19(12-10-18)22-7-5-6-8-24(22)26;/h5-13,21,23H,14-17H2,1-4H3;1H/q+1;/p-1/t21-,23-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXXWHYDKYNWDKJ-IUQUCOCYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC=C(C1C2)C[N+](C)(C)CC3=CC=C(C=C3)C4=CC=CC=C4Br)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H]2CC=C([C@@H]1C2)C[N+](C)(C)CC3=CC=C(C=C3)C4=CC=CC=C4Br)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31BrIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

552.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

VUF 11222: A Technical Guide to its Discovery and Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

VUF 11222 is a potent and selective non-peptide agonist of the C-X-C chemokine receptor 3 (CXCR3), a G protein-coupled receptor implicated in various inflammatory diseases. This technical guide provides an in-depth overview of the discovery, chemical synthesis, and pharmacological characterization of this compound. Detailed experimental protocols for its synthesis and key biological assays are presented, alongside a comprehensive summary of its quantitative pharmacological data. Furthermore, this document includes visualizations of the CXCR3 signaling pathways activated by this compound and a schematic of its chemical synthesis workflow, designed to facilitate further research and drug development efforts targeting the CXCR3 receptor.

Discovery and Pharmacological Profile

This compound was identified as a high-affinity agonist for the human CXCR3 receptor. It is a biaryl-type small molecule that distinguishes itself from the endogenous peptide ligands of CXCR3, namely CXCL9, CXCL10, and CXCL11. The discovery of this compound provided a valuable chemical tool for probing the structure and function of the CXCR3 receptor and exploring its role in inflammatory and autoimmune disorders.

Quantitative Pharmacological Data

The pharmacological activity of this compound has been characterized through various in vitro assays. A summary of the key quantitative data is presented in the table below.

| Assay Type | Parameter | Value | Reference |

| Radioligand Binding | pKi | 7.2 | |

| Radioligand Binding | Ki | 63 nM | [1] |

Table 1: Quantitative Pharmacological Data for this compound

Chemical Synthesis

The chemical synthesis of this compound involves a multi-step process. A generalized synthetic workflow is depicted below. For a detailed, step-by-step protocol, researchers are directed to the supplementary information of the primary publication by Wijtmans et al. in the Journal of Medicinal Chemistry, 2012.

Detailed Experimental Protocol for Chemical Synthesis

A detailed, step-by-step protocol for the chemical synthesis of this compound is available in the supporting information of the following publication:

-

Wijtmans, M., et al. (2012). Chemical subtleties in small-molecule modulation of peptide receptor function: the case of CXCR3 biaryl-type ligands. Journal of Medicinal Chemistry, 55(23), 10572–10583.

Mechanism of Action and Signaling Pathways

This compound acts as an agonist at the CXCR3 receptor, which is a Gαi protein-coupled receptor. Upon binding, it initiates downstream signaling cascades that are crucial for T-cell chemotaxis and activation. The signaling pathways involve both G protein-dependent and β-arrestin-mediated events.

Gαi-Protein Dependent Signaling Pathway

Activation of CXCR3 by this compound leads to the dissociation of the Gαi subunit from the Gβγ dimer. The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ dimer can activate phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, leading to a transient increase in intracellular calcium concentration.

β-Arrestin Mediated Signaling and Receptor Regulation

In addition to G-protein signaling, agonist binding to CXCR3 can also recruit β-arrestins. β-arrestin binding to the phosphorylated receptor can lead to receptor desensitization and internalization, as well as initiating G-protein independent signaling pathways, such as the activation of mitogen-activated protein kinases (MAPKs).

Experimental Protocols for Biological Assays

The following sections provide generalized protocols for key in vitro assays used to characterize the pharmacological activity of this compound. Specific parameters may require optimization depending on the cell line and experimental setup.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor activation.

Protocol:

-

Cell Culture: Plate CXCR3-expressing cells (e.g., HEK293 or CHO cells) in a 96-well, black-walled, clear-bottom plate and culture overnight.

-

Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6) in assay buffer for 1 hour at 37°C.

-

Compound Preparation: Prepare serial dilutions of this compound in assay buffer.

-

Assay Measurement: Use a fluorescence plate reader to measure the baseline fluorescence, then add the this compound dilutions and immediately begin kinetic reading of fluorescence intensity over time.

-

Data Analysis: The change in fluorescence is proportional to the intracellular calcium concentration. Calculate the EC50 value from the dose-response curve.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits.

Protocol:

-

Membrane Preparation: Prepare cell membranes from CXCR3-expressing cells.

-

Assay Buffer: Prepare an assay buffer containing GDP to keep G-proteins in an inactive state.

-

Reaction Mixture: In a 96-well plate, combine the cell membranes, [³⁵S]GTPγS, and varying concentrations of this compound.

-

Incubation: Incubate the reaction mixture at 30°C for 60 minutes.

-

Termination and Filtration: Terminate the reaction by rapid filtration through a filter plate to separate bound and free [³⁵S]GTPγS.

-

Detection: Measure the radioactivity of the filters using a scintillation counter.

-

Data Analysis: Determine the EC50 and Emax values from the dose-response curve.

Chemotaxis Assay

This assay assesses the ability of this compound to induce directed migration of CXCR3-expressing cells.

Protocol:

-

Cell Preparation: Resuspend CXCR3-expressing cells (e.g., activated T-cells) in migration buffer.

-

Assay Setup: Use a multi-well chemotaxis chamber (e.g., Boyden chamber or transwell plate). Add different concentrations of this compound to the lower chamber and the cell suspension to the upper chamber, which is separated by a porous membrane.

-

Incubation: Incubate the chamber for a sufficient time to allow cell migration (typically 2-4 hours).

-

Quantification: Quantify the number of cells that have migrated to the lower chamber. This can be done by cell counting, fluorescent labeling, or other detection methods.

-

Data Analysis: Plot the number of migrated cells against the concentration of this compound to generate a dose-response curve and determine the EC50.

Conclusion

This compound is a valuable pharmacological tool for studying the CXCR3 receptor. Its non-peptide nature and high affinity make it a suitable lead compound for the development of novel therapeutics targeting CXCR3-mediated inflammatory and autoimmune diseases. This technical guide provides a comprehensive resource for researchers working with this compound, offering detailed information on its discovery, synthesis, and biological characterization. The provided protocols and diagrams are intended to facilitate the design and execution of further studies aimed at elucidating the therapeutic potential of CXCR3 agonists.

References

VUF 11222: A Non-Peptide Agonist of the CXCR3 Receptor

A Technical Guide for Researchers and Drug Development Professionals

Introduction

VUF 11222 is a potent and selective non-peptide agonist of the C-X-C chemokine receptor 3 (CXCR3), a G protein-coupled receptor (GPCR) predominantly expressed on activated T lymphocytes, natural killer (NK) cells, and other immune cells. As a key mediator of inflammatory responses, CXCR3 and its endogenous chemokine ligands (CXCL9, CXCL10, and CXCL11) are implicated in a variety of autoimmune diseases and inflammatory conditions. The development of small molecule modulators of CXCR3, such as this compound, provides valuable tools for dissecting the receptor's role in pathophysiology and offers potential therapeutic avenues. This technical guide provides an in-depth overview of this compound, including its pharmacological properties, the signaling pathways it activates, and detailed protocols for key in vitro assays.

Pharmacological Profile of this compound

This compound is a synthetic, non-peptide small molecule that acts as an agonist at the human CXCR3 receptor. Its chemical formula is C25H31BrIN, and it has a molecular weight of 552.33 g/mol .

Binding Affinity

This compound exhibits high affinity for the CXCR3 receptor. Radioligand binding assays have determined its pKi value to be 7.2.[1] This indicates a strong interaction between this compound and the receptor, comparable to some of its endogenous chemokine ligands.

Functional Activity

This compound demonstrates agonistic activity by initiating downstream signaling cascades upon binding to CXCR3. The functional potency of this compound has been characterized in several key assays that measure different aspects of receptor activation.

| Assay Type | Parameter | This compound | Reference Compound (VUF10661) |

| G Protein Activation | pEC50 ([35S]GTPγS) | Data Not Available | 6.0 |

| Calcium Mobilization | pEC50 | Data Not Available | ~6.0 |

| Chemotaxis | pEC50 | Data Not Available | 7.5 |

| β-Arrestin Recruitment | pEC50 | Data Not Available | 5.9 |

CXCR3 Signaling Pathways Activated by this compound

Upon agonist binding, CXCR3 couples to pertussis toxin-sensitive Gi/o proteins, initiating a cascade of intracellular signaling events. This compound, as a CXCR3 agonist, is expected to activate these canonical pathways.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the accurate assessment of CXCR3 agonists like this compound. Below are representative protocols based on established methods for studying CXCR3 activation.

Radioligand Binding Assay

This assay measures the affinity of a compound for the CXCR3 receptor by competing with a radiolabeled ligand.

Methodology:

-

Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing the human CXCR3 receptor (e.g., HEK293 or CHO cells).

-

Assay Buffer: Use a suitable binding buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4).

-

Competition Binding: In a 96-well plate, incubate a fixed concentration of radioligand (e.g., [¹²⁵I]-CXCL11) with varying concentrations of this compound and a constant amount of cell membrane protein.

-

Incubation: Incubate the mixture at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following receptor activation.

Methodology:

-

Cell Preparation: Seed CXCR3-expressing cells into a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.

-

Compound Addition: Place the plate in a fluorescence plate reader equipped with an automated injection system. After establishing a stable baseline fluorescence, inject varying concentrations of this compound.

-

Fluorescence Measurement: Measure the change in fluorescence intensity over time. The increase in fluorescence corresponds to the rise in intracellular calcium.

-

Data Analysis: Determine the EC50 value, which is the concentration of this compound that produces 50% of the maximal calcium response.

Chemotaxis Assay

This assay assesses the ability of a compound to induce directed cell migration, a hallmark of chemokine receptor activation.

Methodology:

-

Cell Preparation: Use a cell line that expresses CXCR3 and is known to exhibit chemotaxis (e.g., L1.2-hCXCR3 cells). Resuspend the cells in a serum-free migration medium.

-

Assay Setup: Use a chemotaxis chamber (e.g., a Transwell plate) with a porous membrane separating the upper and lower wells.

-

Chemoattractant: Add varying concentrations of this compound to the lower chamber.

-

Cell Seeding: Add the cell suspension to the upper chamber.

-

Incubation: Incubate the plate at 37°C in a humidified incubator for a period sufficient to allow cell migration (e.g., 2-4 hours).

-

Quantification: Count the number of cells that have migrated through the membrane to the lower chamber. This can be done by microscopy after staining or by using a plate reader-based method.

-

Data Analysis: Plot the number of migrated cells against the concentration of this compound to determine the EC50 value for chemotaxis.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin proteins to the activated CXCR3 receptor, a key event in receptor desensitization and signaling.

Methodology:

-

Cell Line: Use a cell line engineered to express a tagged CXCR3 receptor and a tagged β-arrestin protein, which allows for the detection of their interaction (e.g., using BRET, FRET, or enzyme complementation assays).

-

Cell Seeding: Plate the cells in a suitable microplate.

-

Compound Addition: Add varying concentrations of this compound to the cells.

-

Incubation: Incubate for a specified period to allow for β-arrestin recruitment.

-

Signal Detection: Measure the signal generated by the interaction of the tagged receptor and β-arrestin using a plate reader.

-

Data Analysis: Determine the EC50 value for β-arrestin recruitment by plotting the signal against the concentration of this compound.

Conclusion

This compound is a valuable pharmacological tool for studying the role of CXCR3 in health and disease. Its non-peptide nature offers advantages in terms of stability and potential for oral bioavailability, making it an interesting lead compound for drug discovery efforts targeting inflammatory and autoimmune disorders. The experimental protocols outlined in this guide provide a framework for researchers to further characterize the activity of this compound and other CXCR3 modulators. Further investigation into the specific functional profile of this compound, particularly its potential for biased agonism, will be crucial in elucidating its full therapeutic potential.

References

Structural Insights into VUF 11222 Binding to the Chemokine Receptor CXCR3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and functional interactions between the non-peptide agonist VUF 11222 and the CXC chemokine receptor 3 (CXCR3). CXCR3, a G protein-coupled receptor (GPCR), is a key mediator of immune cell trafficking and has emerged as a significant therapeutic target for autoimmune diseases, cancer, and inflammatory conditions.[1] Understanding the molecular basis of how small molecules like this compound modulate CXCR3 activity is crucial for the rational design of novel therapeutics.

Introduction to CXCR3 and its Ligands

The CXCR3 receptor is predominantly expressed on activated T lymphocytes (Th1 cells), natural killer (NK) cells, and some epithelial cells.[2][3] It plays a pivotal role in T-cell mediated inflammatory responses through its interaction with three endogenous interferon-inducible chemokines: CXCL9 (Mig), CXCL10 (IP-10), and CXCL11 (I-TAC).[2][4] These chemokines exhibit varying affinities for CXCR3, with CXCL11 generally demonstrating the highest affinity. The binding of these chemokines to CXCR3 triggers a cascade of intracellular signaling events, leading to leukocyte migration, activation, and differentiation.

Alternative splicing of the CXCR3 gene results in three isoforms in humans: CXCR3-A, CXCR3-B, and CXCR3-alt. CXCR3-A is the primary isoform associated with chemotactic responses, while CXCR3-B has been linked to anti-angiogenic effects. The existence of these isoforms adds a layer of complexity to CXCR3 signaling and pharmacology.

This compound: A Non-Peptide CXCR3 Agonist

This compound is a synthetic, non-peptide small molecule that acts as a high-affinity agonist for CXCR3. Its biaryl structure represents a departure from the natural peptide-based ligands of CXCR3, offering a valuable tool for probing the receptor's function and a potential scaffold for therapeutic development.

Binding Affinity and Quantitative Data

This compound demonstrates a high affinity for the CXCR3 receptor. The following table summarizes the available quantitative data for this compound and, for comparison, the natural ligand CXCL11.

| Ligand | Receptor | Parameter | Value | Reference |

| This compound | Human CXCR3 | pKi | 7.2 | |

| CXCL11 | Human CXCR3 | EC50 (cAMP) | Varies by mutant |

Note: EC50 values for CXCL11 are highly dependent on the specific CXCR3 mutant being studied, as highlighted in structural studies.

Structural Basis of this compound Interaction with CXCR3

Recent cryo-electron microscopy (cryo-EM) studies have provided high-resolution structures of CXCR3 in complex with various ligands, including this compound. These studies reveal that this compound binds deep within the orthosteric binding pocket of CXCR3, in a manner distinct from the endogenous chemokine ligands.

The this compound molecule, with its biaryl group, is enveloped in the lower half of the binding pocket. Key interactions include a π-π stacking interaction between the outer ring of the biaryl group and the residue Phe1353.36. The entire molecule is situated atop Trp2686.48 and is flanked by Phe1353.36 and Gly3077.42. This unique binding mode provides a structural blueprint for the design of new CXCR3 modulators with specific pharmacological profiles.

CXCR3 Signaling Pathways

Upon agonist binding, CXCR3 couples primarily to Gαi proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. This initiates a signaling cascade that includes the activation of phosphoinositide 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK) pathways, as well as increases in intracellular calcium concentrations. These pathways ultimately orchestrate the cellular responses of chemotaxis, proliferation, and cytokine production.

The different CXCR3 ligands can induce "biased signaling," preferentially activating certain downstream pathways over others. For instance, CXCL10 and CXCL11 can differentially activate G protein-dependent and β-arrestin-dependent signaling pathways.

Below is a diagram illustrating the major CXCR3 signaling pathways.

References

- 1. Ligand-biased and probe-dependent modulation of chemokine receptor CXCR3 signaling by negative allosteric modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CXCR3 - Wikipedia [en.wikipedia.org]

- 3. Chemokine CXC Receptors | Chemokine Receptors | Tocris Bioscience [tocris.com]

- 4. pubs.acs.org [pubs.acs.org]

VUF 11222: An In-Depth Technical Guide to a Biaryl-Type Agonist of the CXCR3 Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

The C-X-C chemokine receptor 3 (CXCR3) is a G protein-coupled receptor (GPCR) that plays a pivotal role in mediating immune responses. Its activation by endogenous chemokines—CXCL9, CXCL10, and CXCL11—governs the trafficking of activated T cells, natural killer (NK) cells, and other immune cells to sites of inflammation. Consequently, CXCR3 has emerged as a significant therapeutic target for a spectrum of inflammatory and autoimmune diseases, as well as in immuno-oncology. VUF 11222 is a synthetic, small-molecule, biaryl-type ligand that has been identified as a non-peptide agonist of the CXCR3 receptor.[1] This technical guide provides a comprehensive overview of this compound, including its chemical properties, binding characteristics, functional activity, and the signaling pathways it modulates.

Chemical Properties and Structure

This compound, also referred to as compound 38 in some literature, is characterized by a biaryl core structure.[1][2] Its systematic name is 2'-Bromo-N-[[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]methyl]-N,N-dimethyl-[1,1'-biphenyl]-4-methanaminium iodide. The chemical structure of this compound is presented below.

Chemical Structure of this compound [3]

Mechanism of Action and Binding to CXCR3

This compound functions as an agonist at the CXCR3 receptor, meaning it binds to the receptor and elicits a biological response similar to that of its endogenous ligands.[2] Structural studies have revealed that this compound binds deep within the orthosteric binding pocket of CXCR3. The biaryl group of the molecule is oriented downwards into the pocket, where it is stabilized by interactions with key residues. Specifically, the outer ring of the biaryl group is positioned between Phe1353.36 and Gly3077.42 and sits atop Trp2686.48. A π–π stacking interaction between Phe1353.36 and the outer ring is crucial for anchoring the ligand in the binding site. This binding mode distinguishes this compound from the endogenous chemokine ligands and other synthetic agonists, highlighting the chemical subtleties in the molecular recognition at the CXCR3 receptor.

Quantitative Data for this compound and Related Ligands

| Ligand | Assay Type | Parameter | Value | Cell Line | Reference |

| This compound | Radioligand Binding | pKi | 7.2 | - | |

| VUF 10661 | [35S]GTPγS Binding | pEC50 | 7.3 ± 0.1 | HEK293 (hCXCR3) | |

| [35S]GTPγS Binding | Emax | 100 ± 10% (relative to CXCL11) | HEK293 (hCXCR3) | ||

| cAMP Inhibition | pEC50 | 7.8 ± 0.1 | HEK293 (hCXCR3) | ||

| β-Arrestin 1 Recruitment | pEC50 | 7.5 ± 0.1 | HEK293T (hCXCR3) | ||

| β-Arrestin 2 Recruitment | pEC50 | 7.6 ± 0.1 | HEK293T (hCXCR3) | ||

| Chemotaxis | pEC50 | 7.1 ± 0.1 | L1.2 (hCXCR3) |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of research findings. Below are representative protocols for assays used to characterize ligands like this compound at the CXCR3 receptor, based on established methods in the field.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of an unlabeled compound (e.g., this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

-

Membrane Preparation:

-

Culture HEK293 cells stably expressing human CXCR3.

-

Harvest cells and homogenize in ice-cold membrane buffer (15 mM Tris-HCl, 0.3 mM EDTA, 2 mM MgCl2, pH 7.4).

-

Centrifuge the homogenate at 40,000 x g for 25 minutes at 4°C.

-

Resuspend the resulting membrane pellet in a suitable buffer for storage at -80°C.

-

-

Binding Assay:

-

In a 96-well plate, combine the CXCR3-expressing cell membranes (e.g., 15 µg protein/well), a fixed concentration of a suitable radioligand (e.g., [125I]-CXCL10 or a tritiated small-molecule antagonist), and varying concentrations of the unlabeled competitor (this compound).

-

Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine to reduce non-specific binding.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Non-specific binding is determined in the presence of a high concentration of a known CXCR3 ligand.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis of the competition curve.

-

The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

G Protein Activation ([35S]GTPγS) Assay

This functional assay measures the ability of an agonist to stimulate the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα proteins, which is an early event in GPCR activation.

-

Assay Setup:

-

In a 96-well plate, incubate CXCR3-expressing cell membranes with varying concentrations of the agonist (this compound) in an assay buffer containing GDP.

-

Initiate the reaction by adding [35S]GTPγS.

-

Incubate at 30°C for 60 minutes with gentle agitation.

-

-

Termination and Detection:

-

Terminate the assay by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer.

-

Measure the amount of bound [35S]GTPγS using a scintillation counter.

-

-

Data Analysis:

-

Basal binding is measured in the absence of an agonist, and non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.

-

Plot the agonist-stimulated increase in [35S]GTPγS binding against the agonist concentration to determine the EC50 (potency) and Emax (efficacy).

-

β-Arrestin Recruitment Assay (NanoBiT)

This assay quantifies the recruitment of β-arrestin to the activated CXCR3 receptor using NanoLuc Binary Technology (NanoBiT).

-

Cell Preparation:

-

Co-transfect HEK293T cells with plasmids encoding for CXCR3 fused to one subunit of the NanoBiT luciferase (e.g., LgBiT) and β-arrestin 2 fused to the complementary subunit (e.g., SmBiT).

-

Plate the transfected cells in a 96-well plate.

-

-

Assay Performance:

-

Replace the culture medium with an appropriate assay buffer.

-

Add varying concentrations of the agonist (this compound).

-

Measure the luminescence signal at different time points after agonist addition using a luminometer. The interaction of CXCR3 and β-arrestin brings the LgBiT and SmBiT fragments together, reconstituting a functional luciferase enzyme that generates a luminescent signal in the presence of its substrate.

-

-

Data Analysis:

-

Plot the luminescence signal against the agonist concentration to generate dose-response curves and determine the EC50 and Emax for β-arrestin recruitment.

-

Signaling Pathways and Visualizations

Upon agonist binding, CXCR3 can initiate downstream signaling through two primary pathways: the canonical G protein-dependent pathway and the G protein-independent, β-arrestin-mediated pathway. This compound, as an agonist, is expected to modulate these pathways.

CXCR3 Signaling Pathway

The following diagram illustrates the major signaling cascades activated by CXCR3.

Caption: CXCR3 Signaling Cascades Activated by this compound.

Experimental Workflow: Radioligand Competition Binding Assay

The following diagram outlines the key steps in a typical radioligand competition binding assay to determine the binding affinity of this compound.

Caption: Workflow for a CXCR3 Radioligand Competition Binding Assay.

Conclusion

This compound is a valuable tool compound for studying the pharmacology and signaling of the CXCR3 receptor. Its distinct biaryl structure and agonistic properties provide a basis for the rational design of novel CXCR3 modulators with potential therapeutic applications in a range of immune-mediated disorders. Further characterization of its functional profile, including its potential for biased agonism, will be crucial in elucidating the full therapeutic potential of targeting CXCR3 with small-molecule ligands. This guide provides a foundational understanding of this compound for researchers and drug development professionals engaged in this promising area of research.

References

An In-Depth Technical Guide to the Pharmacology of VUF 11222

For Researchers, Scientists, and Drug Development Professionals

Core Summary

VUF 11222 is a potent, non-peptide small molecule agonist of the C-X-C chemokine receptor 3 (CXCR3), a G protein-coupled receptor (GPCR) predominantly expressed on activated T lymphocytes.[1] As a key mediator of T-cell trafficking to sites of inflammation, CXCR3 is a significant therapeutic target for autoimmune diseases and cancer. This compound serves as a valuable pharmacological tool for elucidating the complex signaling mechanisms of CXCR3. This guide provides a comprehensive overview of the pharmacology of this compound, including its binding affinity, functional activity, and the experimental protocols used for its characterization.

Quantitative Pharmacological Data

The following table summarizes the key quantitative data for this compound, providing a clear comparison of its pharmacological parameters.

| Parameter | Value | Assay Type | Target | Reference |

| pKi | 7.2 | Radioligand Competition Binding | Human CXCR3 | Wijtmans et al., 2012 |

| EC50 | 1.1 μM | cAMP Inhibition | Human CXCR3 | Jiao et al., 2024 |

| EC50 | Not Reported | β-Arrestin Recruitment | Human CXCR3 | - |

| EC50 | Not Reported | Chemotaxis | Human CXCR3 | - |

Signaling Pathways and Mechanism of Action

This compound functions as a biased agonist at the CXCR3 receptor, preferentially activating G protein-dependent signaling pathways over β-arrestin-mediated pathways. This is a critical aspect of its pharmacology, as biased agonism can lead to distinct downstream cellular responses and potentially more targeted therapeutic effects.

G Protein-Dependent Signaling

Activation of CXCR3 by this compound leads to the coupling of Gαi/o proteins. This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This G protein activation is a hallmark of CXCR3 signaling and is crucial for mediating the chemotactic responses of immune cells.

Below is a DOT language script for a diagram illustrating the G protein-dependent signaling pathway of this compound.

β-Arrestin Recruitment

While this compound shows a preference for G protein signaling, like other CXCR3 agonists, it can also induce the recruitment of β-arrestins to the receptor. β-arrestin recruitment is a key mechanism for GPCR desensitization and internalization, and can also initiate G protein-independent signaling cascades. The extent of β-arrestin recruitment by this compound relative to its G protein activation contributes to its biased agonist profile.

The following DOT script visualizes the β-arrestin recruitment pathway.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of pharmacological data. The following sections outline the key experimental protocols used to characterize this compound.

Radioligand Competition Binding Assay (for pKi determination)

This protocol is based on the methods described in Wijtmans et al., 2012, where the binding affinity of this compound was determined.

-

Membrane Preparation:

-

HEK293 cells stably expressing human CXCR3 are harvested and homogenized in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

The homogenate is centrifuged to pellet the cell membranes. The resulting pellet is washed and resuspended in assay buffer.

-

-

Binding Assay:

-

A fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-CXCL10 or [¹²⁵I]-CXCL11) is incubated with the CXCR3-expressing cell membranes.

-

Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the receptor.

-

The incubation is carried out at a specific temperature (e.g., room temperature) for a defined period to reach equilibrium.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled CXCR3 antagonist.

-

-

Separation and Detection:

-

The reaction is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand.

-

The filters are washed with ice-cold wash buffer to remove unbound radioactivity.

-

The radioactivity retained on the filters is quantified using a gamma counter.

-

-

Data Analysis:

-

The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. The pKi is the negative logarithm of the Ki.

-

The workflow for a radioligand binding assay is illustrated in the DOT script below.

cAMP Inhibition Assay (for EC50 determination)

This protocol is based on the methodology described in Jiao et al., 2024, to assess the functional potency of this compound in a Gαi-coupled signaling pathway.

-

Cell Culture and Transfection:

-

HEK293 cells are transiently transfected with a plasmid encoding human CXCR3.

-

Cells are cultured to an appropriate confluency before the assay.

-

-

cAMP Assay:

-

Transfected cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Adenylyl cyclase is stimulated with forskolin to induce a measurable level of cAMP.

-

Increasing concentrations of this compound are added to the cells.

-

The incubation is carried out for a specific duration at 37°C.

-

-

Detection:

-

The reaction is stopped, and the cells are lysed.

-

The intracellular cAMP concentration is measured using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

-

Data Analysis:

-

The percentage of inhibition of forskolin-stimulated cAMP production is calculated for each concentration of this compound.

-

The EC50 value (the concentration of this compound that produces 50% of its maximal inhibitory effect) is determined by fitting the data to a sigmoidal dose-response curve.

-

The workflow for a cAMP inhibition assay is depicted in the following DOT script.

β-Arrestin Recruitment Assay (General Protocol)

While a specific EC50 value for this compound in a β-arrestin recruitment assay has not been reported in the reviewed literature, this is a standard assay for characterizing GPCR agonists. A general protocol is provided below.

-

Assay Principle:

-

This assay typically utilizes a bioluminescence resonance energy transfer (BRET) or enzyme fragment complementation (EFC) system.

-

The CXCR3 receptor is tagged with a donor molecule (e.g., Renilla luciferase), and β-arrestin is tagged with an acceptor molecule (e.g., YFP or a fragment of β-galactosidase).

-

Agonist-induced proximity of the receptor and β-arrestin results in a measurable signal (light emission or enzymatic activity).

-

-

Experimental Procedure:

-

HEK293 cells are co-transfected with plasmids encoding the tagged CXCR3 and β-arrestin constructs.

-

Transfected cells are seeded into microplates.

-

The substrate for the donor molecule is added, followed by the addition of increasing concentrations of this compound.

-

The plate is incubated, and the signal is measured using a plate reader.

-

-

Data Analysis:

-

The signal is normalized to a baseline or a vehicle control.

-

The EC50 value is determined from the dose-response curve.

-

Chemotaxis Assay (General Protocol)

A chemotaxis assay measures the ability of a compound to induce directed cell migration, a key function of CXCR3 activation.

-

Cell Preparation:

-

A suitable cell line expressing CXCR3 (e.g., activated T cells or a transfected cell line) is used.

-

Cells are washed and resuspended in a serum-free medium.

-

-

Chemotaxis Assay:

-

The assay is performed using a multi-well chamber with a porous membrane separating the upper and lower wells (e.g., a Boyden chamber or a Transwell insert).

-

The cell suspension is added to the upper chamber.

-

Increasing concentrations of this compound are added to the lower chamber to create a chemoattractant gradient.

-

The chamber is incubated at 37°C for a period that allows for cell migration.

-

-

Quantification of Migration:

-

Non-migrated cells are removed from the upper surface of the membrane.

-

Migrated cells on the lower surface of the membrane are fixed, stained, and counted under a microscope. Alternatively, migrated cells in the lower chamber can be quantified using a cell viability assay or flow cytometry.

-

-

Data Analysis:

-

The number of migrated cells is plotted against the concentration of this compound.

-

The EC50 value for chemotaxis is determined from the resulting bell-shaped dose-response curve.

-

Conclusion

This compound is a well-characterized small molecule agonist of CXCR3 with a high binding affinity and a demonstrated ability to activate G protein-dependent signaling pathways. Its potential as a G protein-biased agonist makes it a valuable tool for dissecting the intricate signaling networks of CXCR3 and for the development of novel therapeutics targeting this important chemokine receptor. Further studies to quantify its activity in β-arrestin recruitment and chemotaxis assays will provide a more complete pharmacological profile.

References

The Role of VUF 11222 in T-Cell Chemotaxis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of VUF 11222, a potent and selective non-peptide agonist of the C-X-C chemokine receptor 3 (CXCR3). CXCR3 is a G protein-coupled receptor predominantly expressed on activated T helper 1 (Th1) cells and CD8+ cytotoxic T lymphocytes, playing a pivotal role in their migration to sites of inflammation. This document details the mechanism of action of this compound, its impact on T-cell chemotaxis, and the associated signaling pathways. We present a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of the underlying molecular processes to serve as a comprehensive resource for researchers in immunology and drug development.

Introduction

T-cell trafficking is a fundamental process in the adaptive immune response, orchestrated by a complex network of chemokines and their receptors. The chemokine receptor CXCR3 and its endogenous ligands—CXCL9, CXCL10, and CXCL11—are central to the recruitment of effector T-cells to inflamed tissues in various pathological conditions, including autoimmune diseases, allograft rejection, and anti-tumor immunity.[1] The development of small molecule agonists for CXCR3, such as this compound, offers valuable tools to probe the intricacies of T-cell migration and explore potential therapeutic interventions.

This compound is a high-affinity, non-peptide agonist for CXCR3, demonstrating a pKi of 7.2.[2] Its small molecule nature provides advantages in terms of stability and potential for therapeutic development compared to its natural peptide ligands. Understanding the precise role of this compound in T-cell chemotaxis is crucial for harnessing its potential in research and clinical applications. This guide aims to provide a thorough technical overview of this compound, focusing on its function, the experimental methodologies used for its characterization, and the downstream signaling events it triggers in T-cells.

Data Presentation: Quantitative Analysis of this compound Activity

Table 1: this compound Binding Affinity for CXCR3

| Parameter | Value | Assay Type | Cell Type/System | Reference |

| pKi | 7.2 | Radioligand Binding Assay | Membranes from CXCR3-expressing cells | |

| Ki | ~63.1 nM | (Calculated from pKi) | Membranes from CXCR3-expressing cells |

Table 2: this compound Functional Activity on CXCR3

| Parameter | Result | Assay Type | Cell Type/System | Reference |

| Gαi:β-arrestin complex formation | Induces formation | BRET-based assay | HEK293T cells expressing CXCR3 | |

| Gαi/o protein recruitment | - | - | - | - |

| Calcium Mobilization (EC50) | Data not available | Fluorometric Assay | T-cells | - |

| T-cell Chemotaxis (EC50) | Data not available | Transwell Migration Assay | T-cells | - |

Note: The absence of specific EC50 values for chemotaxis and calcium mobilization highlights a gap in the currently available public data for this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the function of CXCR3 agonists like this compound.

T-Cell Chemotaxis Assay (Transwell Migration Assay)

This assay quantitatively measures the directed migration of T-cells towards a chemoattractant, such as this compound.

Principle: T-cells are placed in the upper chamber of a Transwell insert, which has a porous membrane. The lower chamber contains the chemoattractant. The number of cells that migrate through the pores to the lower chamber in response to the chemoattractant is quantified.

Protocol:

-

Cell Preparation:

-

Culture primary human T-cells or a T-cell line (e.g., Jurkat) expressing CXCR3.

-

Prior to the assay, wash the cells and resuspend them in serum-free RPMI 1640 medium supplemented with 0.5% BSA at a concentration of 1 x 10^6 cells/mL.

-

-

Assay Setup:

-

Add 600 µL of assay medium containing various concentrations of this compound (or a control chemoattractant like CXCL10) to the lower wells of a 24-well plate. Include a negative control with assay medium only.

-

Place Transwell inserts (with 5 µm pore size) into the wells.

-

Add 100 µL of the T-cell suspension to the top of each Transwell insert.

-

-

Incubation:

-

Incubate the plate at 37°C in a 5% CO2 incubator for 2 to 4 hours.

-

-

Quantification:

-

After incubation, carefully remove the Transwell inserts.

-

Collect the cells that have migrated to the lower chamber.

-

Count the migrated cells using a hemocytometer, a cell counter, or by flow cytometry.

-

Calculate the chemotactic index by dividing the number of cells that migrated towards the chemoattractant by the number of cells that migrated towards the control medium.

-

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration in T-cells following the activation of CXCR3 by an agonist.

Principle: T-cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon receptor activation, Gq protein-mediated signaling leads to the release of calcium from intracellular stores, causing an increase in fluorescence that can be measured over time.

Protocol:

-

Cell Preparation:

-

Resuspend CXCR3-expressing T-cells in a suitable buffer (e.g., HBSS with calcium and magnesium) at a concentration of 1-5 x 10^6 cells/mL.

-

Load the cells with a calcium-sensitive dye (e.g., 1-5 µM Fluo-4 AM) for 30-60 minutes at 37°C in the dark.

-

Wash the cells to remove excess dye and resuspend them in the assay buffer.

-

-

Assay Performance:

-

Acquire a baseline fluorescence reading of the cell suspension using a fluorometric plate reader or a flow cytometer.

-

Add this compound at various concentrations to the cells.

-

Immediately begin recording the fluorescence intensity over time. A positive control, such as ionomycin, should be used to determine the maximum calcium response.

-

-

Data Analysis:

-

The change in fluorescence is indicative of the intracellular calcium concentration.

-

Data can be expressed as the ratio of fluorescence before and after agonist addition or as the peak fluorescence intensity.

-

Dose-response curves can be generated to determine the EC50 value of the agonist.

-

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for its receptor.

Principle: A radiolabeled ligand (e.g., [125I]-CXCL10) is incubated with cell membranes expressing the receptor of interest (CXCR3). The ability of an unlabeled compound (the competitor, e.g., this compound) to displace the radioligand is measured.

Protocol:

-

Membrane Preparation:

-

Prepare cell membranes from a cell line overexpressing CXCR3. This typically involves cell lysis and differential centrifugation to isolate the membrane fraction.

-

-

Binding Reaction:

-

In a 96-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled competitor (this compound).

-

Incubate at room temperature for 1-2 hours to allow binding to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the reaction mixture through a glass fiber filter plate using a cell harvester. The filters will trap the membranes with the bound radioligand.

-

Wash the filters with ice-cold buffer to remove any unbound radioligand.

-

-

Detection and Analysis:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Plot the percentage of specific binding against the concentration of the competitor.

-

Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

G-Protein Activation Assay (GTPγS Binding Assay)

This functional assay measures the activation of G-proteins following receptor stimulation by an agonist.

Principle: In the inactive state, G-proteins are bound to GDP. Upon receptor activation, GDP is exchanged for GTP. This assay uses a non-hydrolyzable GTP analog, [35S]GTPγS, which binds to activated Gα subunits. The amount of bound [35S]GTPγS is proportional to the extent of G-protein activation.

Protocol:

-

Membrane Preparation:

-

Prepare cell membranes from CXCR3-expressing cells as described for the radioligand binding assay.

-

-

Assay Reaction:

-

In a 96-well plate, incubate the cell membranes with varying concentrations of the agonist (this compound) in the presence of GDP and [35S]GTPγS.

-

Incubate at 30°C for 30-60 minutes.

-

-

Separation and Detection:

-

Terminate the reaction by rapid filtration through a filter plate to separate bound from free [35S]GTPγS.

-

Wash the filters with ice-cold buffer.

-

Measure the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the amount of bound [35S]GTPγS against the agonist concentration.

-

Generate a dose-response curve to determine the EC50 and Emax values for G-protein activation.

-

Signaling Pathways and Visualizations

Upon binding of this compound to CXCR3 on T-cells, a cascade of intracellular signaling events is initiated, leading to the cytoskeletal rearrangements necessary for chemotaxis.

CXCR3-Mediated Signaling Cascade

Activation of the Gαi subunit of the heterotrimeric G-protein is the primary event following this compound binding. This leads to the dissociation of the Gαi and Gβγ subunits, which then activate downstream effector molecules. Key signaling pathways involved in CXCR3-mediated T-cell chemotaxis include:

-

Phosphoinositide 3-Kinase (PI3K) / Akt Pathway: The Gβγ subunit can activate PI3K, leading to the phosphorylation of Akt. Activated Akt plays a crucial role in cell survival and migration.

-

Phospholipase C (PLC) Pathway: Activation of PLC leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: The signaling cascade can also lead to the activation of the MAPK pathway, including Erk1/2, which is involved in cell proliferation and differentiation.

-

Involvement of T-cell Receptor (TCR) Signaling Components: Studies have shown that CXCR3 signaling can involve components of the TCR signaling pathway, such as Lck and ZAP-70, leading to the phosphorylation of downstream molecules like LAT and PLCγ1.

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key experimental workflow and the proposed signaling pathway.

Caption: Workflow for a T-cell chemotaxis assay.

Caption: this compound-induced CXCR3 signaling in T-cells.

Conclusion

This compound serves as a valuable pharmacological tool for the study of CXCR3-mediated T-cell chemotaxis. Its high affinity and agonist activity make it suitable for in vitro and potentially in vivo investigations of T-cell migration in various inflammatory and disease contexts. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a solid foundation for researchers to design and interpret experiments aimed at elucidating the complex role of the CXCR3 axis in immune regulation. Further research is warranted to determine the precise quantitative effects of this compound on T-cell chemotaxis and calcium mobilization to fully characterize its potential as a modulator of T-cell function.

References

Preliminary Efficacy of VUF 11222: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preliminary efficacy studies of VUF 11222, a novel, non-peptide small molecule agonist targeting the CXC chemokine receptor 3 (CXCR3). This compound is identified as a high-affinity, biaryl-type agonist with significant potential for research in inflammation.[1][2] This document summarizes the available quantitative data, details the experimental protocols used to assess efficacy, and visualizes the key signaling pathways involved.

Core Efficacy Data

The efficacy of this compound has been primarily evaluated through its ability to activate CXCR3 and initiate downstream intracellular signaling cascades. The key pathways investigated are the G-protein-mediated signaling pathway, specifically through the Gαi subunit, and the β-arrestin recruitment pathway.[2][3] The primary measure of efficacy in these preliminary studies is the half-maximal effective concentration (EC50), which indicates the concentration of this compound required to elicit 50% of the maximum response.

Quantitative Efficacy of this compound on CXCR3 Activation

The following table summarizes the potency of this compound in activating wild-type (WT) CXCR3. The data is derived from cAMP response assays, which measure the inhibition of cAMP production as a downstream effect of Gαi protein activation.[2]

| Ligand | Receptor | Assay Type | Parameter | Value (nM) |

| This compound | Wild-Type CXCR3 | cAMP Response | EC50 | 12.0 ± 1.1 |

Table 1: Potency of this compound on wild-type CXCR3. Data is presented as the mean ± standard error of the mean (SEM).

Impact of CXCR3 Mutations on this compound Efficacy

To understand the specific molecular interactions between this compound and CXCR3, several mutations were introduced into the receptor, and the efficacy of this compound was re-evaluated. These studies highlight the critical residues within CXCR3 that are essential for this compound binding and receptor activation. Structural analysis has shown that this compound buries deeper into the receptor's binding pocket compared to natural chemokines. Mutations in key residues have been shown to reduce the efficacy of this compound-induced signaling.

The table below presents the EC50 values of this compound for various CXCR3 mutants. A significant increase in the EC50 value indicates a reduction in the compound's potency and efficacy.

| Receptor Mutant | Assay Type | Parameter | Value (nM) | Fold Change vs. WT |

| F1313.32A | cAMP Response | EC50 | 250 ± 1.3 | 20.8 |

| F1353.36A | cAMP Response | EC50 | 180 ± 1.2 | 15.0 |

| Y2716.51A | cAMP Response | EC50 | 110 ± 1.2 | 9.2 |

| G3077.42A | cAMP Response | EC50 | 190 ± 1.3 | 15.8 |

Table 2: Efficacy of this compound on mutant CXCR3 receptors. The data illustrates the impact of specific amino acid substitutions on the potency of this compound.

Signaling Pathways and Experimental Workflows

This compound activates CXCR3, a G-protein coupled receptor (GPCR), leading to the initiation of two primary signaling cascades: the G-protein dependent pathway and the β-arrestin pathway.

CXCR3 Signaling Pathway Activated by this compound

Upon binding of this compound, CXCR3 undergoes a conformational change, leading to the activation of the associated heterotrimeric G-protein. Specifically for CXCR3, this involves the Gαi subunit, which dissociates from the Gβγ subunits. The activated Gαi then inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Concurrently, agonist binding also promotes the recruitment of β-arrestin to the receptor, which can lead to receptor internalization and initiation of G-protein independent signaling cascades.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preliminary efficacy studies of this compound.

G-Protein Activation Assay (cAMP Measurement)

This assay quantifies the activation of the Gαi-protein pathway by measuring the inhibition of intracellular cAMP levels.

Objective: To determine the potency (EC50) of this compound in activating the CXCR3-Gαi signaling cascade.

Methodology:

-

Cell Culture: HEK293 cells stably expressing human CXCR3 (wild-type or mutant) are cultured in appropriate media.

-

Assay Preparation: Cells are harvested and seeded into 384-well plates.

-

Forskolin Stimulation: To elevate basal cAMP levels, cells are first stimulated with forskolin, a direct activator of adenylyl cyclase.

-

Compound Treatment: Serial dilutions of this compound are added to the cells and incubated to allow for receptor binding and signaling.

-

cAMP Detection: Intracellular cAMP levels are measured using a competitive immunoassay kit, such as an AlphaScreen cAMP assay. This involves cell lysis followed by the addition of detection reagents.

-

Data Analysis: The resulting signal is inversely proportional to the cAMP concentration. Data are normalized to the response of the wild-type receptor and fitted to a dose-response curve to calculate the EC50 value.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated CXCR3 receptor, a key event in G-protein-independent signaling and receptor desensitization.

Objective: To assess the ability of this compound to induce the interaction between CXCR3 and β-arrestin.

Methodology:

-

Cell Line: A cell line (e.g., HEK293T) co-expressing CXCR3 and a β-arrestin-2 fusion protein is used. The assay often employs a protein complementation or resonance energy transfer system (e.g., NanoBiT, BRET).

-

Cell Plating: Cells are plated in a suitable microplate format (e.g., 96-well or 384-well).

-

Agonist Stimulation: Cells are treated with varying concentrations of this compound.

-

Signal Detection: After an incubation period, the signal (e.g., luminescence or fluorescence resonance energy transfer) is measured. The signal intensity correlates with the proximity of CXCR3 and β-arrestin.

-

Data Analysis: Dose-response curves are generated to determine the potency (EC50) and efficacy (Emax) of this compound in promoting β-arrestin recruitment.

References

VUF 11222: A Biased Agonist of CXCR3 and its Implications for Inflammatory Pathways

A Technical Guide for Researchers and Drug Development Professionals

Abstract

VUF 11222 is a small molecule, non-peptide agonist of the C-X-C motif chemokine receptor 3 (CXCR3), a G protein-coupled receptor (GPCR) predominantly expressed on activated T-lymphocytes and other immune cells. CXCR3 and its endogenous chemokine ligands (CXCL9, CXCL10, and CXCL11) play a pivotal role in the recruitment of immune cells to sites of inflammation, making this receptor a key target for therapeutic intervention in various inflammatory and autoimmune diseases. This technical guide provides an in-depth analysis of this compound's effects on inflammatory pathways, with a focus on its mechanism as a biased agonist. This guide summarizes key quantitative data, details relevant experimental protocols, and provides visualizations of the pertinent signaling pathways and experimental workflows.

Introduction to this compound and CXCR3

This compound is a high-affinity, non-peptide agonist for the chemokine receptor CXCR3.[1] CXCR3 is a critical mediator of T-helper 1 (Th1) type inflammatory responses.[2] Its activation by endogenous chemokines orchestrates the migration of effector T cells to inflamed tissues.[2] The signaling of CXCR3 is complex, involving coupling to both heterotrimeric G proteins (primarily of the Gαi subtype) and β-arrestins, leading to the activation of distinct downstream pathways.[2]

The Biased Agonism of this compound

Recent studies have revealed that ligands of CXCR3 can act as biased agonists, preferentially activating either the G protein-dependent or the β-arrestin-dependent signaling pathways. This biased agonism has significant functional consequences for inflammation. This compound and structurally related compounds have been characterized as biased agonists, with a propensity to favor one pathway over the other. For instance, the β-arrestin-biased agonist VUF10661 has been shown to potentiate T-cell-mediated inflammation and chemotaxis, while a G protein-biased agonist, VUF11418, did not exhibit the same pro-inflammatory effect in a mouse model of allergic contact hypersensitivity. This suggests that the β-arrestin pathway downstream of CXCR3 is a key driver of the inflammatory response.

G Protein-Mediated Signaling

Activation of the Gαi subunit by CXCR3 leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This pathway is traditionally associated with cell survival and proliferation signals.

β-Arrestin-Mediated Signaling

Recruitment of β-arrestin to the phosphorylated CXCR3 receptor can initiate a distinct set of signaling events. Notably, β-arrestin can act as a scaffold for various signaling proteins, including kinases like Akt. The activation of the Akt pathway has been shown to be crucial for T-cell migration.

Effect of this compound on Inflammatory Signaling Pathways

CXCR3-Mediated T-Cell Chemotaxis

As an agonist of CXCR3, this compound induces the migration of CXCR3-expressing T-cells. The efficiency of this chemotactic response is dependent on the biased nature of the agonist. β-arrestin-biased agonists have been demonstrated to be more efficient at stimulating T-cell chemotaxis compared to G protein-biased agonists.

Akt Phosphorylation

A key downstream event in β-arrestin-mediated chemotaxis is the phosphorylation and activation of the serine/threonine kinase Akt. This can be assessed by Western blot analysis using antibodies specific for phosphorylated Akt (at Ser473 and Thr308).

The NF-κB Signaling Pathway

Recent evidence has established a direct link between CXCR3 signaling and the nuclear factor-kappa B (NF-κB) pathway, a central regulator of inflammation. Studies have shown that knockout or inhibition of CXCR3 can block the activation of the NF-κB signaling pathway, leading to a reduction in the expression of pro-inflammatory cytokines like TNF-α and IL-6. While direct studies with this compound are pending, its activation of CXCR3 likely modulates NF-κB activity.

Potential Link to the NLRP3 Inflammasome

While a direct interaction between this compound and the NLRP3 inflammasome has not been reported, there is emerging evidence linking chemokine receptor signaling to inflammasome activation. For example, the activation of another chemokine receptor, CXCR2, has been shown to promote NLRP3 inflammasome activation. Furthermore, the NLRP3 inflammasome can induce the expression of chemokines and their receptors, suggesting a potential feedback loop. Future research is warranted to investigate if this compound, through its action on CXCR3, can indirectly influence NLRP3 inflammasome activity.

Quantitative Data

Currently, there is a lack of publicly available, structured quantitative data specifically detailing the dose-dependent effects of this compound on the release of a broad panel of inflammatory cytokines (e.g., IL-6, TNF-α, IL-1β). The following table summarizes the known quantitative parameters for this compound and related biased agonists.

| Parameter | Agonist | Value | Cell Line/System | Reference |

| Binding Affinity (pKi) | This compound | 7.2 | - | |

| G Protein Activation (cAMP inhibition) | VUF11418 (G protein-biased) | More potent than VUF10661 | HEK 293T cells expressing CXCR3 | |

| β-Arrestin Recruitment | VUF10661 (β-arrestin-biased) | More potent than VUF11418 | HEK 293T cells expressing CXCR3 | |

| T-Cell Chemotaxis | VUF10661 (β-arrestin-biased) | Induces more chemotaxis than VUF11418 | Effector memory T cells | |

| Inflammation (Ear Thickness) | VUF10661 (β-arrestin-biased) | Potentiates DNFB-induced inflammation | Mouse model of allergic contact hypersensitivity |

Experimental Protocols

Chemotaxis Assay

This protocol describes a common method for assessing the chemotactic effect of this compound on CXCR3-expressing cells.

Materials:

-

CXCR3-expressing cells (e.g., activated human T-lymphocytes)

-

Chemotaxis chamber (e.g., Transwell plate with 5 µm pore size polycarbonate membrane)

-

Cell culture medium (e.g., RPMI 1640 with 10% FBS)

-

This compound

-

Chemoattractant control (e.g., CXCL11)

-

Calcein-AM or other cell viability stain

-

Fluorescence plate reader

Procedure:

-

Culture CXCR3-expressing cells to the desired density.

-

Resuspend the cells in serum-free medium at a concentration of 1 x 10^6 cells/mL.

-

Prepare serial dilutions of this compound and the positive control (CXCL11) in the lower chamber of the chemotaxis plate. Use medium alone as a negative control.

-

Add 100 µL of the cell suspension to the upper chamber (the insert).

-

Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.

-

After incubation, carefully remove the insert.

-

Quantify the number of cells that have migrated to the lower chamber. This can be done by lysing the cells and measuring a fluorescent marker (e.g., Calcein-AM) using a plate reader, or by direct cell counting.

-

Calculate the chemotactic index as the fold increase in cell migration in response to the agonist compared to the negative control.

Western Blot for Akt Phosphorylation

This protocol outlines the steps to detect this compound-induced Akt phosphorylation.

Materials:

-

CXCR3-expressing cells

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus and PVDF membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-Akt (Ser473), anti-phospho-Akt (Thr308), anti-total Akt, anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Seed CXCR3-expressing cells and grow to 70-80% confluency.

-

Serum-starve the cells for 4-6 hours prior to stimulation.

-

Treat the cells with various concentrations of this compound for different time points (e.g., 5, 15, 30 minutes).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of each lysate using a protein assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the phosphorylated Akt signal to total Akt and the loading control.

G Protein Activation Assay ([³⁵S]GTPγS Binding)

This assay measures the ability of this compound to stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation.

Materials:

-

Membranes from cells expressing CXCR3

-

This compound

-

[³⁵S]GTPγS

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)

-

GDP

-

Scintillation vials and scintillation fluid

-

Filter plates and harvester

Procedure:

-

Prepare cell membranes from CXCR3-expressing cells.

-

In a 96-well plate, add cell membranes, GDP, and varying concentrations of this compound.

-

Initiate the reaction by adding [³⁵S]GTPγS.

-

Incubate for 60 minutes at 30°C.

-

Terminate the reaction by rapid filtration through filter plates.

-

Wash the filters with ice-cold buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine the specific binding by subtracting the non-specific binding (in the presence of excess unlabeled GTPγS).

β-Arrestin Recruitment Assay (e.g., PathHunter® Assay)

This commercially available assay measures the recruitment of β-arrestin to the activated CXCR3 receptor.

Materials:

-

Cell line co-expressing CXCR3 fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor (EA) fragment (e.g., from DiscoveRx)

-

This compound

-

Assay buffer and detection reagents provided with the kit

Procedure:

-

Plate the engineered cells in a 384-well plate.

-

Add varying concentrations of this compound to the wells.

-

Incubate for 60-90 minutes at 37°C.

-

Add the detection reagents according to the manufacturer's protocol.

-

Measure the chemiluminescent signal using a plate reader.

-

The signal is proportional to the extent of β-arrestin recruitment.

Visualizations

Signaling Pathways

Caption: this compound signaling through CXCR3.

Experimental Workflow

Caption: Experimental workflow for this compound analysis.

Conclusion

This compound serves as a valuable research tool for dissecting the complex signaling of the CXCR3 receptor in inflammatory processes. Its nature as a biased agonist highlights the potential for developing more targeted therapeutics that can selectively modulate either G protein- or β-arrestin-mediated pathways to achieve desired anti-inflammatory effects while minimizing potential side effects. Further investigation into the precise effects of this compound on the NF-κB pathway and its potential indirect influence on the NLRP3 inflammasome will provide a more complete understanding of its immunomodulatory properties and its potential as a lead compound for the development of novel anti-inflammatory drugs.

References

Methodological & Application

Application Notes and Protocols for VUF11222, a CXCR3 Agonist

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for in vitro assays to characterize the activity of VUF11222, a non-peptide agonist of the C-X-C chemokine receptor 3 (CXCR3).[1] CXCR3 is a G protein-coupled receptor (GPCR) predominantly expressed on activated T lymphocytes and natural killer (NK) cells, playing a crucial role in T-helper 1 (Th1)-dependent inflammatory responses.[2] VUF11222's engagement with CXCR3 triggers downstream signaling cascades that are pivotal in immune cell migration and function.

Introduction to VUF11222

VUF11222 is a high-affinity, non-peptide small molecule agonist for the human CXCR3 receptor.[2][3] Its chemical structure allows it to bind within the transmembrane domain of the receptor, activating it in a distinct manner compared to its endogenous chemokine ligands such as CXCL9, CXCL10, and CXCL11.[4] As a Gαi-coupled receptor, activation of CXCR3 by VUF11222 leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, as well as the mobilization of intracellular calcium and the promotion of cell migration (chemotaxis).

The following protocols describe standard in vitro methods to quantify the agonistic activity of VUF11222 on CXCR3-expressing cells.

Data Presentation

Table 1: Physicochemical Properties of VUF11222

| Property | Value | Reference |

| Molecular Weight | 552.33 g/mol | |

| Formula | C₂₅H₃₁BrIN | |

| Purity | ≥98% | |

| Solubility | Soluble to 100 mM in DMSO and to 10 mM in ethanol (with gentle warming) | |

| Storage | Store at -20°C |

Table 2: Expected Agonist Activity of VUF11222 in In Vitro Assays

| Assay | Cell Line | Parameter Measured | Expected Outcome |

| cAMP Inhibition Assay | CHO-hCXCR3 | Decrease in forskolin-stimulated cAMP levels | Dose-dependent decrease in cAMP |

| Calcium Mobilization Assay | HEK293-CXCR3 or U87-CXCR4 | Increase in intracellular Ca²⁺ concentration | Transient, dose-dependent increase in fluorescence |

| Chemotaxis Assay | Activated human T cells or Jurkat cells | Cell migration across a porous membrane | Dose-dependent increase in migrated cells |

Signaling Pathway

Activation of the Gαi-coupled CXCR3 receptor by VUF11222 initiates a signaling cascade that inhibits adenylyl cyclase (AC), leading to reduced intracellular cAMP levels. Concurrently, the βγ subunits of the G protein can activate phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, increasing intracellular calcium concentrations. These signaling events ultimately lead to cellular responses such as chemotaxis.

References

- 1. Structural insights into the activation and inhibition of CXC chemokine receptor 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ashpublications.org [ashpublications.org]

- 3. Biased agonists of the chemokine receptor CXCR3 differentially control chemotaxis and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemokine receptor CXCR3 agonist prevents human T-cell migration in a humanized model of arthritic inflammation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for VUF 11222 in Chemotaxis Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

VUF 11222 is a small molecule agonist for the C-X-C chemokine receptor 3 (CXCR3), a G protein-coupled receptor (GPCR) predominantly expressed on activated T lymphocytes, natural killer (NK) cells, and other immune cells. CXCR3 and its endogenous chemokine ligands (CXCL9, CXCL10, and CXCL11) play a crucial role in directing the migration of these cells to sites of inflammation. As a synthetic agonist, this compound provides a valuable tool for studying CXCR3-mediated chemotaxis and its downstream signaling pathways, offering potential applications in immunology, inflammation research, and drug discovery.

This document provides detailed application notes and protocols for utilizing this compound in in vitro chemotaxis assays. Additionally, it includes information on the related receptor GPR84, another GPCR involved in immune cell migration, to offer a broader context for chemotaxis studies.

Principle of Chemotaxis Assay

A chemotaxis assay measures the directed migration of cells in response to a chemical gradient. The Boyden chamber assay is a widely used method for this purpose. It utilizes a chamber with two compartments separated by a microporous membrane. Cells are placed in the upper compartment, and a solution containing the chemoattractant (e.g., this compound) is placed in the lower compartment. The chemoattractant diffuses through the pores of the membrane, establishing a concentration gradient that stimulates the cells to migrate through the membrane into the lower compartment. The number of migrated cells is then quantified to determine the chemotactic activity of the compound.

Data Presentation

The following tables summarize the properties of this compound and comparative data for the GPR84 agonist 6-OAU.

Table 1: Properties of the CXCR3 Agonist this compound

| Property | Value | Reference |

| Target | C-X-C chemokine receptor 3 (CXCR3) | |

| Molecular Weight | 552.33 g/mol | |

| Formula | C₂₅H₃₁BrIN | |

| Solubility | Soluble to 100 mM in DMSO and 10 mM in ethanol with gentle warming. | |

| Storage | Store at -20°C. Stock solutions can be stored at -80°C for up to 6 months or -20°C for up to 1 month. | |

| pKi | 7.2 (high affinity) |

Table 2: Quantitative Data for GPR84 Agonist 6-OAU in Chemotaxis and Signaling Assays

| Parameter | Cell Type | Value | Reference |

| Chemotaxis | CHO-GPR84 cells | Induces chemotaxis | |

| cAMP Assay EC₅₀ | CHO-hGPR84 cells | ~500 nM | |

| [³⁵S]GTPγS Binding EC₅₀ | Sf9 cells with hGPR84-Gαi | 512 nM | |

| PI Assay EC₅₀ | HEK293 cells with hGPR84 | 105 nM |

Experimental Protocols

Protocol 1: Boyden Chamber Chemotaxis Assay with this compound using a T-cell line (e.g., Jurkat) or Primary T-cells

This protocol is adapted from established methods for T-cell chemotaxis.

Materials:

-

This compound

-

Jurkat T-cells or isolated primary human T-cells

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-